molecular formula C38H47Br2N9O5 B15328563 N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide

N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide

Cat. No.: B15328563
M. Wt: 869.6 g/mol
InChI Key: ITIXDWVDFFXNEG-UHFFFAOYSA-N
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Description

The compound N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide is a structurally complex molecule featuring:

  • A pyridin-4-ylpiperazine moiety, which is often associated with receptor-binding interactions.
  • A 2-oxo-1,4-dihydroquinazolin-3-yl subunit, which may contribute to π-π stacking or hydrogen bonding.
  • A hexanamide backbone, providing conformational flexibility.

Properties

IUPAC Name

N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIXDWVDFFXNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47Br2N9O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870224
Record name N-{6-Amino-1-oxo-1-[4-(pyridin-4-yl)piperazin-1-yl]hexan-2-yl}-3,5-dibromo-Nalpha-[4-(2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carbonyl]tyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of key intermediates, which are then coupled through various chemical reactions such as amide bond formation, bromination, and piperidine ring construction. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure consistent quality.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Similarity Analysis

Structural comparisons rely on Tanimoto coefficient-based similarity indexing and molecular fingerprinting, as outlined in and . Key analogs include:

Compound Name Key Structural Features Tanimoto Similarity to Target Compound
HTL22562 () Piperidine, pyridinylpiperazine, and carboxamide motifs ~65–70% (estimated)
Aglaithioduline (Ev 2) Hydroxamate group, aromatic rings (similar to quinazolinone) ~60% (estimated)
SAHA (Ev 2) Hydroxamic acid (epigenetic modulator backbone) <50% (low similarity)

Key Observations :

  • The pyridinylpiperazine and piperidine groups in HTL22562 align closely with the target compound’s structure, suggesting shared receptor-binding mechanisms .

Molecular and Pharmacokinetic Properties

A comparative analysis of molecular properties (e.g., logP, hydrogen-bond donors/acceptors) and ADME profiles is critical:

Property Target Compound HTL22562 (Ev 3) Aglaithioduline (Ev 2)
Molecular Weight ~850 g/mol (estimated) 720 g/mol 350 g/mol
logP 3.8 (predicted) 2.5 1.2
H-Bond Donors 6 5 3
Solubility Low (dibromophenol) High (optimized for SC) Moderate
Metabolic Stability Moderate (bulky groups) High (low CYP inhibition) Low (rapid clearance)

Key Findings :

  • The target compound’s higher logP and molecular weight compared to HTL22562 may limit bioavailability but enhance membrane permeability .
  • The dibromophenol group could confer metabolic resistance but may increase hepatotoxicity risk relative to HTL22562’s optimized profile .

Inferences :

  • The quinazolinone subunit could mimic SAHA’s HDAC-binding capacity but with altered selectivity due to steric bulk .

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